Tert-Butyl (3r)-1,2,3,4-Tetrahydroquinolin-3-Ylcarbamate
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Overview
Description
Tert-Butyl (3r)-1,2,3,4-Tetrahydroquinolin-3-Ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a tetrahydroquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-Butyl (3r)-1,2,3,4-Tetrahydroquinolin-3-Ylcarbamate typically involves the reaction of a tetrahydroquinoline derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
Tetrahydroquinoline+tert-Butyl chloroformate→Tert-Butyl (3r)-1,2,3,4-Tetrahydroquinolin-3-Ylcarbamate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-Butyl (3r)-1,2,3,4-Tetrahydroquinolin-3-Ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme inhibition due to its carbamate group.
Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Tert-Butyl (3r)-1,2,3,4-Tetrahydroquinolin-3-Ylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors used in medicine.
Comparison with Similar Compounds
- Tert-Butyl (3r)-1,2,3,4-Tetrahydroquinolin-3-Ylcarbamate
- Tert-Butyl (3r)-1,2,3,4-Tetrahydroisoquinolin-3-Ylcarbamate
- Tert-Butyl (3r)-1,2,3,4-Tetrahydroquinolin-4-Ylcarbamate
Comparison:
- This compound is unique due to its specific substitution pattern on the tetrahydroquinoline ring, which can influence its reactivity and biological activity.
- Tert-Butyl (3r)-1,2,3,4-Tetrahydroisoquinolin-3-Ylcarbamate has a similar structure but with an isoquinoline ring, which may result in different biological properties.
- Tert-Butyl (3r)-1,2,3,4-Tetrahydroquinolin-4-Ylcarbamate differs in the position of the carbamate group, potentially affecting its interaction with molecular targets.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-8-10-6-4-5-7-12(10)15-9-11/h4-7,11,15H,8-9H2,1-3H3,(H,16,17)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAURNOYXRZQBNV-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=CC=CC=C2NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC2=CC=CC=C2NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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